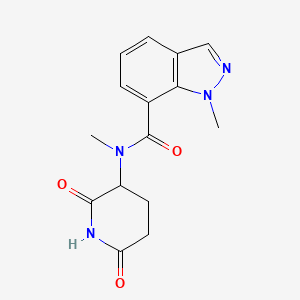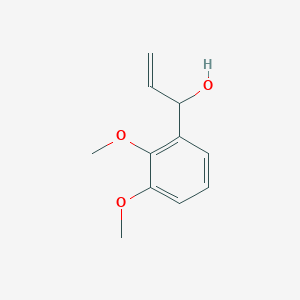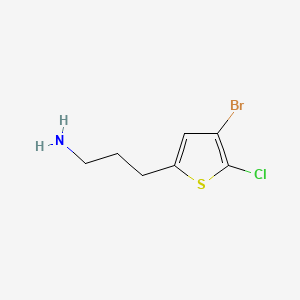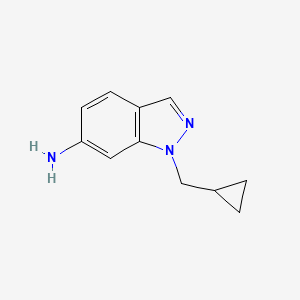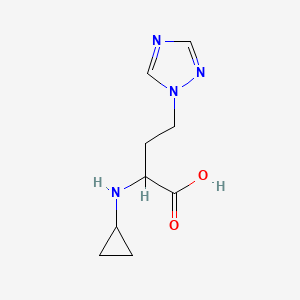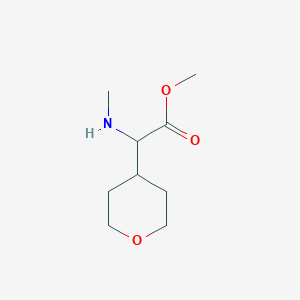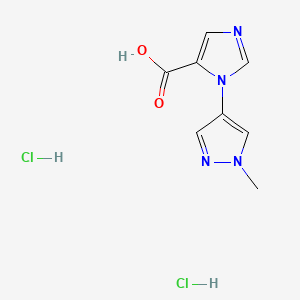
Methyl 2-(3-piperidinylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-piperidinylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is characterized by a benzoate ester linked to a piperidine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-piperidinylmethyl)benzoate typically involves the esterification of 2-(3-piperidinylmethyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, enhancing the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents such as sodium hydride and alkyl halides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(3-piperidinylmethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmacologically active agents. Its structure suggests it could be a precursor to compounds with analgesic or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism by which Methyl 2-(3-piperidinylmethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-piperidinylmethyl)benzoate: Similar structure but with the piperidine ring attached at a different position.
Ethyl 2-(3-piperidinylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(3-piperidinylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the piperidine ring and the nature of the ester group can significantly affect the compound’s chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
1158746-97-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl 2-(piperidin-3-ylmethyl)benzoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-7-3-2-6-12(13)9-11-5-4-8-15-10-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Clé InChI |
RFYQEJZSXIWCFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


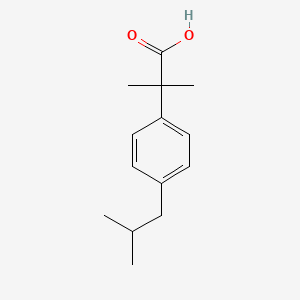
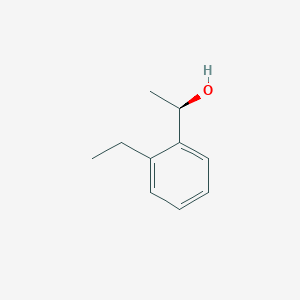

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
